molecular formula C7H11NO4 B6268791 2-(3-oxomorpholin-4-yl)propanoic acid CAS No. 933749-97-4

2-(3-oxomorpholin-4-yl)propanoic acid

Cat. No. B6268791
CAS RN: 933749-97-4
M. Wt: 173.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-oxomorpholin-4-yl)propanoic acid (OMPA) is an organic compound belonging to the family of carboxylic acids. It is a white crystalline solid that is soluble in water and ethanol. OMPA has a variety of applications in the fields of chemistry, biochemistry, and medicine. It is used in the synthesis of drugs, as an intermediate in the manufacture of pharmaceuticals, and as a catalyst in various chemical reactions. It has also been used in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

2-(3-oxomorpholin-4-yl)propanoic acid is known to act as an enzyme inhibitor. It has been shown to inhibit the activity of enzymes that are involved in the synthesis of proteins and lipids. In addition, 2-(3-oxomorpholin-4-yl)propanoic acid has been shown to inhibit the activity of enzymes that are involved in the metabolism of drugs and other compounds.
Biochemical and Physiological Effects
2-(3-oxomorpholin-4-yl)propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the synthesis of proteins and lipids. In addition, 2-(3-oxomorpholin-4-yl)propanoic acid has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-oxomorpholin-4-yl)propanoic acid in lab experiments is that it is relatively inexpensive and easy to obtain. In addition, 2-(3-oxomorpholin-4-yl)propanoic acid is highly soluble in water and ethanol, making it easy to use in a variety of experiments. However, 2-(3-oxomorpholin-4-yl)propanoic acid can be toxic if ingested and should be handled with caution.

Future Directions

There are a number of potential future directions for the use of 2-(3-oxomorpholin-4-yl)propanoic acid in scientific research. For example, further research could be conducted on the biochemical and physiological effects of 2-(3-oxomorpholin-4-yl)propanoic acid, as well as on its mechanism of action. In addition, 2-(3-oxomorpholin-4-yl)propanoic acid could be used in the synthesis of new drugs and pharmaceuticals. Finally, 2-(3-oxomorpholin-4-yl)propanoic acid could be used to study the metabolism of drugs and other compounds, as well as the mechanism of action of drugs.

Synthesis Methods

2-(3-oxomorpholin-4-yl)propanoic acid can be synthesized in several ways. One method involves the reaction of morpholine with propionic anhydride. In this reaction, the morpholine is reacted with the anhydride to form an intermediate, which is then hydrolyzed to form the desired product. Another method involves the reaction of morpholine with acetic anhydride in the presence of a base, such as sodium hydroxide. This reaction results in the formation of a cyclic anhydride, which is then hydrolyzed to form 2-(3-oxomorpholin-4-yl)propanoic acid.

Scientific Research Applications

2-(3-oxomorpholin-4-yl)propanoic acid has been used extensively in scientific research. It has been used in the study of enzyme-catalyzed reactions, metabolic pathways, and drug metabolism. It has been used to study the mechanism of action of drugs, as well as to study the biochemical and physiological effects of drugs. 2-(3-oxomorpholin-4-yl)propanoic acid has also been used in the synthesis of various drugs and pharmaceuticals.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(3-oxomorpholin-4-yl)propanoic acid involves the reaction of morpholine with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Morpholine", "Ethyl acetoacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Ice", "Water" ], "Reaction": [ "Step 1: Add morpholine to a mixture of ethyl acetoacetate and sodium hydroxide in water.", "Step 2: Heat the mixture to reflux for several hours.", "Step 3: Cool the mixture and acidify with hydrochloric acid.", "Step 4: Extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and brine.", "Step 6: Dry the organic layer over anhydrous sodium sulfate.", "Step 7: Concentrate the organic layer under reduced pressure.", "Step 8: Purify the product by recrystallization from ethanol." ] }

CAS RN

933749-97-4

Molecular Formula

C7H11NO4

Molecular Weight

173.2

Purity

95

Origin of Product

United States

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